molecular formula C17H16Cl2FN3S B5037162 N-(3,4-dichlorophenyl)-4-(4-fluorophenyl)-1-piperazinecarbothioamide

N-(3,4-dichlorophenyl)-4-(4-fluorophenyl)-1-piperazinecarbothioamide

Cat. No.: B5037162
M. Wt: 384.3 g/mol
InChI Key: RGZCKYAPSATWTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dichlorophenyl)-4-(4-fluorophenyl)-1-piperazinecarbothioamide, also known as DF-MPJC, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. The compound is a piperazine derivative that has been synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been thoroughly investigated.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-4-(4-fluorophenyl)-1-piperazinecarbothioamide involves its binding to specific receptors in the brain, which leads to the modulation of various neurotransmitter systems. For example, its binding to the 5-HT1A receptor has been shown to increase the release of serotonin, which is a neurotransmitter that plays a key role in regulating mood, anxiety, and sleep. Its binding to the 5-HT2A receptor has been shown to modulate the activity of certain brain regions involved in perception and cognition. Its binding to the dopamine D2 receptor has been shown to affect the reward system in the brain, which is involved in motivation and addiction.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects in animal studies. For example, it has been shown to increase the levels of certain neurotransmitters, such as serotonin and dopamine, in the brain. It has also been shown to affect the activity of various brain regions involved in perception, cognition, and emotion. In addition, it has been shown to have anti-inflammatory and antioxidant properties, which may have potential therapeutic applications in various diseases.

Advantages and Limitations for Lab Experiments

N-(3,4-dichlorophenyl)-4-(4-fluorophenyl)-1-piperazinecarbothioamide has several advantages for use in lab experiments. It has a high affinity for specific receptors in the brain, which allows for precise modulation of neurotransmitter systems. It also has good solubility in water and other solvents, which makes it easy to administer to animals in experiments. However, this compound also has some limitations, including its potential toxicity at high doses and its limited bioavailability in certain tissues.

Future Directions

There are several future directions for research on N-(3,4-dichlorophenyl)-4-(4-fluorophenyl)-1-piperazinecarbothioamide. One area of focus is the development of new drugs based on its structure and mechanism of action. Another area of focus is the investigation of its potential therapeutic applications in various diseases, such as depression, anxiety, and schizophrenia. Additionally, further studies are needed to fully understand its biochemical and physiological effects and to identify any potential side effects or toxicity.

Synthesis Methods

N-(3,4-dichlorophenyl)-4-(4-fluorophenyl)-1-piperazinecarbothioamide is synthesized using a specific method that involves the reaction of 3,4-dichloroaniline and 4-fluorobenzaldehyde in the presence of piperazine and carbon disulfide. The resulting compound is then treated with hydrochloric acid and potassium hydroxide to yield this compound. The synthesis method has been optimized to ensure high yields and purity of the final product.

Scientific Research Applications

N-(3,4-dichlorophenyl)-4-(4-fluorophenyl)-1-piperazinecarbothioamide has been studied for its potential use in various scientific research applications, including neuroscience, pharmacology, and medicinal chemistry. The compound has been shown to have a high affinity for certain receptors in the brain, including the serotonin 5-HT1A and 5-HT2A receptors, as well as the dopamine D2 receptor. This makes it a promising candidate for the development of new drugs for the treatment of various neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2FN3S/c18-15-6-3-13(11-16(15)19)21-17(24)23-9-7-22(8-10-23)14-4-1-12(20)2-5-14/h1-6,11H,7-10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGZCKYAPSATWTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=S)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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